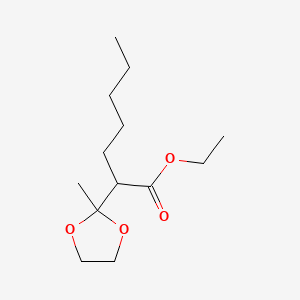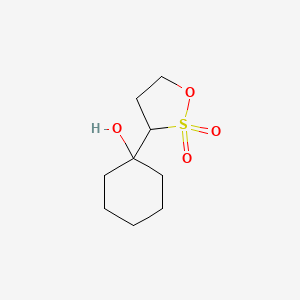
7-Pentadecyne, 1-chloro-13-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical halogenation of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom in 7-Pentadecyne, 1-chloro-13-methyl- can be substituted by various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in polar solvents.
Addition: Hydrogen gas with a metal catalyst (e.g., palladium) for hydrogenation; halogens like bromine or iodine in inert solvents for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted alkynes depending on the nucleophile used.
Addition: Dihalides, alkenes, or alkanes.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research into the biological activity of chlorinated alkynes has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial or anticancer properties, although specific studies on 7-Pentadecyne, 1-chloro-13-methyl- are limited.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- in chemical reactions involves the interaction of its triple bond and chlorine atom with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-13-methylpentadec-7-yne
- 1-Bromo-13-methylpentadec-7-yne
- 1-Iodo-13-methylpentadec-7-yne
Comparison: Compared to its brominated and iodinated analogs, 7-Pentadecyne, 1-chloro-13-methyl- is generally more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-chlorine bond. This makes it a more versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can influence the compound’s physical properties, such as boiling point and solubility, compared to its non-halogenated counterparts.
Eigenschaften
CAS-Nummer |
7409-53-2 |
|---|---|
Molekularformel |
C16H29Cl |
Molekulargewicht |
256.9 g/mol |
IUPAC-Name |
1-chloro-13-methylpentadec-7-yne |
InChI |
InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3 |
InChI-Schlüssel |
HTWKNNJMZHCKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCC#CCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)



![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)






